molecular formula C17H17FN6O2 B6452938 5-fluoro-6-methyl-2-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one CAS No. 2548977-22-4

5-fluoro-6-methyl-2-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No. B6452938
M. Wt: 356.4 g/mol
InChI Key: QVCASDAAEWFYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-6-methyl-2-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C17H17FN6O2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-fluoro-6-methyl-2-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one is 356.13970197 g/mol and the complexity rating of the compound is 859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-fluoro-6-methyl-2-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-6-methyl-2-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '5-fluoro-6-methyl-2-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylic acid ethyl ester, which is then converted to the second intermediate, 5-fluoro-6-methyl-2-(4-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-1-yl)pyrimidin-4(3H)-one. The final product is then obtained by coupling the second intermediate with 3,4-dihydropyrimidin-4-one.

Starting Materials
Ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate, 4-aminopyrido[1,2-a]pyrimidine-2,7-dione, 5-fluoro-6-methyl-2-amino-4(3H)-pyrimidinone, Sodium hydride, Triethylamine, Dimethylformamide, Acetic anhydride, Methanol, Hydrochloric acid, Sodium bicarbonate, Wate

Reaction
Step 1: Ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate is reacted with 4-aminopyrido[1,2-a]pyrimidine-2,7-dione in the presence of triethylamine and dimethylformamide to yield 4-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylic acid ethyl ester., Step 2: The ethyl ester is then hydrolyzed using sodium hydroxide to yield 4-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylic acid., Step 3: The acid is then reacted with acetic anhydride and methanol to yield the methyl ester., Step 4: The methyl ester is then reacted with 5-fluoro-6-methyl-2-amino-4(3H)-pyrimidinone in the presence of sodium hydride and dimethylformamide to yield 5-fluoro-6-methyl-2-(4-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-1-yl)pyrimidin-4(3H)-one., Step 5: The final product is obtained by coupling the second intermediate with 3,4-dihydropyrimidin-4-one in the presence of sodium bicarbonate and water.

properties

IUPAC Name

2-[4-(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2/c1-11-15(18)16(26)21-17(19-11)23-8-6-22(7-9-23)13-10-14(25)24-5-3-2-4-12(24)20-13/h2-5,10H,6-9H2,1H3,(H,19,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCASDAAEWFYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one

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